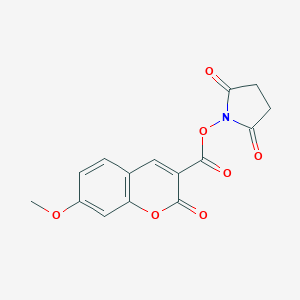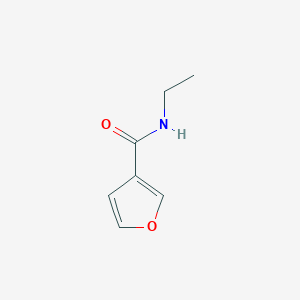![molecular formula C11H16O2 B136143 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL CAS No. 143260-83-7](/img/structure/B136143.png)
3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL” is a chemical compound with the molecular formula C11H16O2 . It is structurally similar to 2-amino-3-{[4-(2-hydroxyethyl)phenyl]amino}propan-1-ol, which contains 33 bonds in total, including 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aromatic), 2 hydroxyl groups, and 2 primary alcohols .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as free radical bromination, nucleophilic substitution, and oxidation . For instance, 3-Phenyl-1-propanol was used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .Chemical Reactions Analysis
The chemical reactions involving “3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL” could be similar to those of other phenylalkylamines, which are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Safety And Hazards
Orientations Futures
The future directions for “3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL” could involve its potential applications in various fields. For instance, 3-Phenyl-1-propanol is a fragrance ingredient and has been used in the study of the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes .
Propriétés
IUPAC Name |
3-[4-(2-hydroxyethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-1-2-10-3-5-11(6-4-10)7-9-13/h3-6,12-13H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKUGFADBCLUAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649092 |
Source


|
| Record name | 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL | |
CAS RN |
143260-83-7 |
Source


|
| Record name | 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

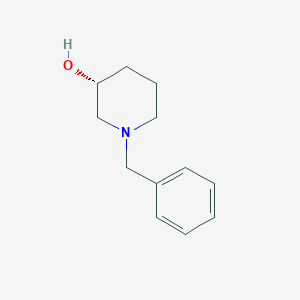
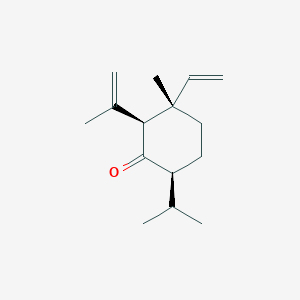
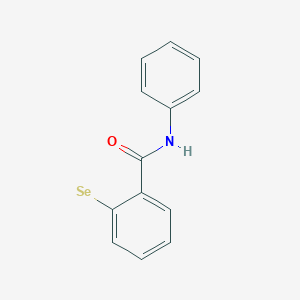
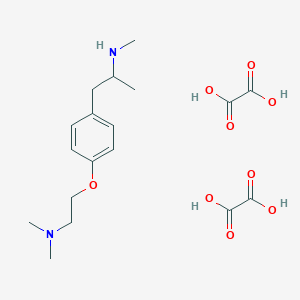
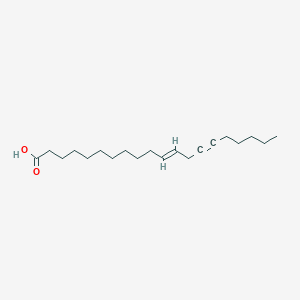
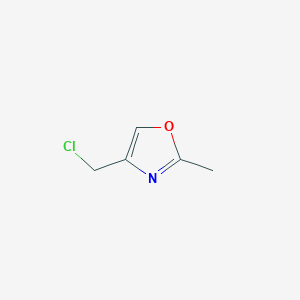
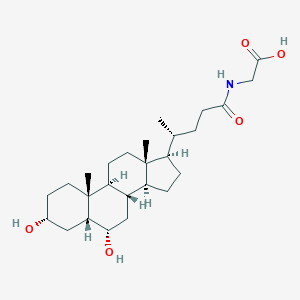

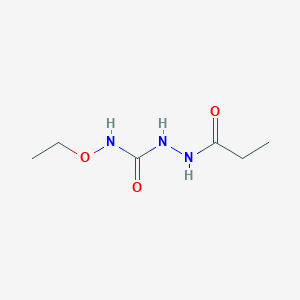
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)


